Structural Differentiation from the Antiviral Agent SDZ 35-682 by Piperazine Substituent
The target compound differs from the potent antiviral agent SDZ 35-682 by a single atom on the piperazine ring: a phenyl group replaces the pyridin-2-yl moiety [1]. This substitution fundamentally alters the biological mechanism. SDZ 35-682 inhibits rhinovirus and echovirus 9 replication at concentrations as low as 0.1 µg/mL by binding to the viral capsid hydrophobic pocket with a length of 19 Å, filling it completely and inhibiting uncoating [1]. In contrast, the 4-phenylpiperazine analog lacks the nitrogen atom necessary for hydrogen bonding within the viral canyon floor, rendering it incapable of the same capsid-binding mechanism [2].
| Evidence Dimension | Primary Mechanism of Action and Antiviral Potency |
|---|---|
| Target Compound Data | No detectable capsid-binding antiviral activity expected (structural inference) |
| Comparator Or Baseline | SDZ 35-682 (1-(4-cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol): IC50 = 0.1 µg/mL against rhinovirus serotypes and echovirus 9 |
| Quantified Difference | Mechanistic switch from antiviral capsid-binding to cardiovascular/CNS adrenoceptor modulation; >300-fold selectivity window for cell proliferation (no effect up to 30 µg/mL for SDZ 35-682) |
| Conditions | Rhinovirus and echovirus 9 replication assays; HeLa cell proliferation assays |
Why This Matters
This structural differentiation confirms that the target compound should not be procured for antiviral screening campaigns, but rather prioritized for adrenergic or sigma receptor programs, ensuring efficient resource allocation and preventing wasted screening expenditure.
- [1] Rosenwirth, B., et al. (1995). SDZ 35-682, a new picornavirus capsid-binding agent with potent antiviral activity. Antiviral Research, 26(1), 65-82. View Source
- [2] Oren, D. A., et al. (1996). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Journal of Molecular Biology, 259(1), 120-34. View Source
